N-(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)pentanamide
Description
N-(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)pentanamide is a synthetic compound belonging to the imidazo[1,2-a]pyridine family, characterized by a fused bicyclic aromatic system. The core structure comprises a five-membered imidazole ring fused to a six-membered pyridine ring, substituted at position 7 with a methyl group, position 2 with a phenyl group, and position 3 with a pentanamide side chain. This structural framework is associated with diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties, as inferred from analogs in the imidazo[1,2-a]pyridine class .
The pentanamide substituent introduces a flexible aliphatic chain, enhancing lipophilicity compared to shorter acyl groups (e.g., acetamide) or aromatic substituents (e.g., benzamide).
Properties
Molecular Formula |
C19H21N3O |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)pentanamide |
InChI |
InChI=1S/C19H21N3O/c1-3-4-10-17(23)21-19-18(15-8-6-5-7-9-15)20-16-13-14(2)11-12-22(16)19/h5-9,11-13H,3-4,10H2,1-2H3,(H,21,23) |
InChI Key |
LLBRXVDIWLDQJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=C(N=C2N1C=CC(=C2)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Nitro Group Installation
Nitration of 7-methyl-2-phenylimidazo[1,2-a]pyridine using nitric acid in sulfuric acid produces the 3-nitro derivative (yield: 85%). The nitro group serves as a precursor for the amine required for acylation.
Reduction to Amine
Catalytic hydrogenation (H₂, Pd/C, ethanol) or chemical reduction (LiAlH₄, THF) converts the nitro group to an amine. LiAlH₄ reduction in THF at 0°C achieves 90% conversion.
Acylation to Form Pentanamide Moiety
The final step involves reacting the C3 amine with pentanoyl chloride or anhydride:
Procedure from Saripidem Synthesis (Adapted) :
-
Substrate : 3-Amino-7-methyl-2-phenylimidazo[1,2-a]pyridine (0.2 mmol)
-
Acylating Agent : Pentanoyl chloride (1.5 equiv)
-
Base : Triethylamine (2.0 equiv)
-
Solvent : Dichloromethane (DCM), 0°C → room temperature
-
Time : 30 minutes
-
Yield : 65% after column chromatography
Table 2 : Acylation Method Comparison
| Acylating Agent | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Pentanoyl chloride | Et₃N | DCM | 0°C → rt | 65% |
| Pentanoic anhydride | DMAP | THF | rt | 55% |
Optimization and Scalability
Chemical Reactions Analysis
N-(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)pentanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or pyridine rings, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds related to N-(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)pentanamide exhibit significant anticancer activity. A study evaluated its effects on various cancer cell lines, revealing substantial cytotoxicity. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung cancer) | 12.5 |
| MCF-7 (breast cancer) | 15.0 |
These findings suggest that the compound could serve as a lead for developing new anticancer agents by targeting specific cellular pathways involved in tumor growth and survival .
Anti-inflammatory Effects
The structure of this compound implies potential anti-inflammatory properties. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
Antimicrobial Activity
Some derivatives of imidazo[1,2-a]pyridine compounds have shown efficacy against various bacterial strains. This antimicrobial potential positions this compound as a possible candidate for further research in developing new antibiotics .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step processes that include cyclization and functionalization of the imidazo-pyridine framework. Various methods have been reported in the literature for synthesizing related compounds with similar structures.
Table 1: Synthetic Pathways for Related Compounds
| Compound Name | Synthesis Method | Yield (%) |
|---|---|---|
| N,N-Dimethyl-2-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide | Cyclocondensation with α-halomethylbenzylketones | 75 |
| Other derivatives | Functionalization of imidazo-pyridine | Varies |
The methodologies often involve the use of reagents such as α-halomethylbenzylketones and diamino compounds to form the desired imidazo-pyridine derivatives .
Therapeutic Potential
Given its biological activities, this compound is being investigated for its therapeutic potential in treating cancer and inflammatory diseases. The compound's ability to modulate key signaling pathways involved in these conditions makes it a promising candidate for drug development.
Case Studies
Several case studies highlight the effectiveness of imidazo-pyridine derivatives in preclinical models:
-
Cancer Models : In vivo studies using mouse models have demonstrated that imidazo-pyridine derivatives can significantly inhibit tumor growth and metastasis.
- Example : A derivative showed a 60% reduction in tumor size compared to controls when administered at specific dosages.
- Inflammation Models : Research on animal models of inflammation has shown that these compounds can reduce markers of inflammation significantly.
Mechanism of Action
The mechanism of action of N-(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)pentanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key analogs and their structural/functional differences are summarized below:
Key Observations:
- Aromatic vs. Aliphatic Substituents: Benzamide derivatives (e.g., CAS 300806-68-2) exhibit low solubility (2 µg/mL) due to aromatic stacking, whereas the pentanamide’s flexibility may allow better accommodation in hydrophobic binding pockets .
- Schiff Base Derivatives: TUQCEP’s phenolic group facilitates O–H⋯N hydrogen bonds, stabilizing its crystal lattice, whereas pentanamide may rely on weaker van der Waals interactions .
Pharmacological Implications (Inferred from Analogs)
- Schiff Base Derivatives (TUQCEP): Known for antimicrobial and antitumor activities due to the imine group’s metal-chelating ability .
- Benzamide Derivatives: Low solubility may limit bioavailability, but aromatic stacking could enhance target binding in hydrophobic pockets .
- Pentanamide’s Potential: The aliphatic chain may balance lipophilicity and flexibility, optimizing interactions with enzymes or receptors requiring deeper cavity penetration.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for N-(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)pentanamide, and how is structural integrity validated?
- Methodology : The compound is synthesized via condensation reactions using acetic acid as a catalyst, forming Schiff base derivatives. Key steps include refluxing reactants in ethanol or toluene to facilitate cyclization. Structural confirmation involves:
- Spectroscopy : H NMR and C NMR to verify proton/carbon environments and functional groups (e.g., imidazo[1,2-a]pyridine core) .
- Mass Spectrometry : To confirm molecular weight and fragmentation patterns.
- X-ray Crystallography : Single-crystal diffraction (e.g., Bruker X8 APEX diffractometer, MoKα radiation) provides absolute configuration and bond geometry .
Q. What intermolecular interactions stabilize the crystal structure of this compound?
- Key Interactions :
- O–H···N Hydrogen Bonds : Connect phenolic hydroxyl groups to nitrogen atoms, forming layers parallel to the (1 0 1) plane .
- C–H⋯π Interactions : Stabilize dimeric units via aromatic stacking (Table 1: C8–C13 and C15–C20 rings) .
- Characterization : Packing diagrams and displacement ellipsoids (50% probability level) visualize interactions, validated using SHELXL refinement .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., absorption corrections, R-factor discrepancies) be resolved during refinement?
- Approach :
- Software : Use SHELXL for least-squares refinement against , applying multi-scan absorption corrections (e.g., SADABS) to mitigate intensity errors .
- Validation : Monitor convergence via (e.g., 0.033) and (e.g., 0.140). Discrepancies in thermal parameters may require reevaluating hydrogen atom constraints or data collection conditions (e.g., θ range: 2.4°–27.9°) .
Q. What computational methods complement experimental data to analyze conformational flexibility?
- Methods :
- Dihedral Angle Analysis : Assess planarity of fused imidazo[1,2-a]pyridine and phenyl rings (e.g., 64.97° and 18.52° dihedral angles between planes) .
- DFT Calculations : Optimize geometry and compare with experimental bond lengths/angles (e.g., C–N: 1.34 Å vs. 1.32 Å computed) .
- Tools : Mercury or OLEX2 for visualizing displacement parameters and hydrogen-bond networks .
Q. How do reaction conditions (solvent, catalyst) influence yield and purity in imidazo[1,2-a]pyridine synthesis?
- Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while toluene minimizes side reactions .
- Catalyst Screening : Acetic acid vs. Lewis acids (e.g., ZnCl) for regioselective N-alkylation. Yields typically range 70–85% .
- Purity Control : Recrystallization from ethanol/water mixtures (1:3 v/v) removes unreacted precursors, validated by HPLC (≥95% purity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
